Technical Profile: N,3,4-Trimethylaniline (CAS 38036-47-4)
Technical Profile: N,3,4-Trimethylaniline (CAS 38036-47-4)
[1][2][3][4][5]
Executive Summary
N,3,4-Trimethylaniline (also known as N-methyl-3,4-dimethylaniline or N-methyl-3,4-xylidine ) is a secondary aromatic amine serving as a critical intermediate in the synthesis of functionalized dyes, agrochemicals, and pharmaceutical active ingredients (APIs).[1][2][3] Characterized by its dual methyl substitution on the benzene ring and a single methyl group on the nitrogen, it exhibits distinct reactivity profiles compared to its primary (3,4-dimethylaniline) and tertiary (N,N,3,4-tetramethylaniline) homologs.
This guide provides a comprehensive technical analysis of CAS 38036-47-4, detailing its physicochemical properties, validated synthesis protocols, and safety considerations for research and development applications.
Physicochemical Characterization
The following data aggregates experimental values and high-confidence predictive models for N,3,4-Trimethylaniline.
| Property | Value | Note |
| CAS Number | 38036-47-4 | |
| IUPAC Name | N,3,4-Trimethylaniline | |
| Synonyms | N-Methyl-3,4-xylidine; N-Methyl-3,4-dimethylaniline | |
| Molecular Formula | C₉H₁₃N | |
| Molecular Weight | 135.21 g/mol | |
| Physical State | Liquid or Low-Melting Solid | Depending on purity/temp (MP est. < 25°C) |
| Boiling Point | ~230–235 °C | Predicted based on homolog trends [1] |
| Density | 0.96 ± 0.02 g/cm³ | Predicted at 20°C |
| Solubility | Insoluble in water; Soluble in EtOH, CHCl₃, DMSO | Lipophilic character (LogP ~2.[1][4][3][5][6]8) |
| pKa | ~5.3 | Weak base, similar to N-methylaniline |
| Refractive Index | ~1.55 | Estimated |
Structural Insight: The presence of methyl groups at the 3 and 4 positions exerts a weak electron-donating effect (+I), slightly increasing the basicity of the nitrogen lone pair compared to N-methylaniline. However, steric hindrance is minimal at the nitrogen center, allowing for facile nucleophilic attacks in coupling reactions.
Synthetic Methodology: Reductive Amination
While direct alkylation of 3,4-dimethylaniline with methyl iodide is possible, it often leads to over-alkylation (formation of tertiary amines and quaternary salts). The Reductive Amination pathway using formaldehyde and a reducing agent is the preferred method for high-fidelity mono-methylation.
Protocol: Mono-Methylation of 3,4-Dimethylaniline
Objective: Selective synthesis of N,3,4-trimethylaniline from 3,4-dimethylaniline.
Reagents:
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3,4-Dimethylaniline (1.0 eq)
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Paraformaldehyde (1.0–1.1 eq) or Formalin (37% aq. solution)
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Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Cyanoborohydride (NaBH₃CN)
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Methanol (Solvent)
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Acetic Acid (Catalyst/pH adjuster)
Step-by-Step Workflow:
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Imine Formation:
-
Dissolve 3,4-dimethylaniline (10 mmol) in Methanol (30 mL).
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Add Paraformaldehyde (11 mmol) and a catalytic amount of Acetic Acid (0.5 mL).
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Process: Stir at room temperature for 2–4 hours. The formation of the imine (Schiff base) intermediate is indicated by the consumption of the starting amine (monitor via TLC: 20% EtOAc/Hexane).
-
-
Reduction:
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Cool the solution to 0°C in an ice bath.
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Slowly add Sodium Borohydride (15 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Quenching & Work-up:
-
Quench the reaction with water (50 mL).
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash the combined organic layers with Brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure N-methyl secondary amine.
-
Yield: Typically 75–85% isolated yield.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the reductive amination pathway, highlighting the critical iminium ion intermediate.
Figure 1: Step-wise mechanism for the mono-methylation of 3,4-dimethylaniline via reductive amination.
Applications in Drug Development & Synthesis
Coupling Partner in Buchwald-Hartwig Amination
N,3,4-Trimethylaniline serves as an excellent nucleophile in Palladium-catalyzed C-N cross-coupling reactions. The steric bulk of the 3,4-dimethyl groups is distal enough not to hinder the nitrogen center, while the N-methyl group prevents the formation of diarylamines (a common side reaction with primary amines).
Precursor for Functionalized Heterocycles
The N-methyl aniline moiety is a pharmacophore found in various kinase inhibitors and GPCR ligands. It can be formylated (Vilsmeier-Haack) or nitrosated to introduce functional groups at the ortho position (position 2 or 6), leveraging the directing effect of the amino group.
Dye Synthesis
Used as a coupling component in the synthesis of azo dyes. The secondary amine structure allows for coupling with diazonium salts to produce N-methyl-4-(arylazo)-3,4-dimethylaniline derivatives, which are often characterized by enhanced solubility compared to their non-methylated counterparts.
Safety, Handling, & Toxicology
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).
-
Skin/Eye Irritation: Category 2 (Irritant).
-
STOT-RE: May cause damage to organs (blood/liver) through prolonged exposure (Methemoglobinemia risk).
Handling Protocols:
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Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening of color).
Emergency Response:
-
Inhalation:[7] Move to fresh air immediately.[7] Administer oxygen if breathing is difficult.[7]
-
Skin Contact: Wash with polyethylene glycol 400 or copious amounts of soap and water. Aniline derivatives can be absorbed through skin.[7]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7248, 3,4-Dimethylaniline. Retrieved from [Link](Data for homolog grounding).
-
Rosenau, T., et al. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Synthetic Communications. Retrieved from [Link].
-
Accela ChemBio. Product Analysis: N,3,4-trimethylaniline (CAS 38036-47-4).[1][4][2][8][9] Retrieved from [Link].
Sources
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- 3. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
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| Tertiary Amine | ~234 °C (Predicted) | ~5.6 (Estimated) | Soluble in organic solvents, insoluble in water. |